4-propylphenyl chloroformate

Description

BenchChem offers high-quality 4-propylphenyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-propylphenyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

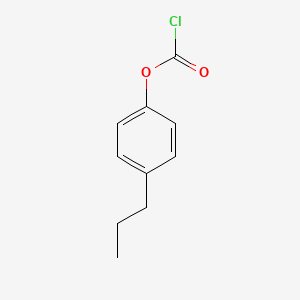

Structure

3D Structure

Properties

IUPAC Name |

(4-propylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUJLOMLNOILSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylphenyl Chloroformate: Properties, Reactivity, and Synthetic Applications

Introduction

4-Propylphenyl chloroformate is a specialized organic reagent belonging to the chloroformate ester class of compounds.[1] Characterized by a propyl-substituted phenyl ring attached to a chloroformyl group, this molecule serves as a highly effective acylating agent in organic synthesis. Its structure combines the reactivity of an acid chloride with the specific properties imparted by the 4-propylphenyl moiety, making it a valuable tool for introducing a 4-propylphenoxycarbonyl group onto various nucleophiles.

In the fields of pharmaceutical research and drug development, chloroformates are pivotal for creating carbamate and carbonate linkages, which are common motifs in prodrugs, protecting groups, and biologically active molecules.[2][3] 4-Propylphenyl chloroformate, in particular, offers a lipophilic aromatic component that can be leveraged to modify the physicochemical properties of a parent molecule, such as its solubility, stability, or membrane permeability. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in the chemical sciences.

Physicochemical and Structural Properties

The fundamental properties of 4-propylphenyl chloroformate are crucial for its application in synthesis, dictating reaction conditions, solvent choice, and purification strategies.

| Property | Value | Source(s) |

| CAS Registry Number | 374568-22-6 | [4] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [4][5] |

| Molecular Weight | 198.64 g/mol | [4][5] |

| IUPAC Name | (4-propylphenyl) carbonochloridate | [4] |

| Appearance | Not specified, but related compounds are typically colorless to light yellow liquids.[1][6] | - |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Solubility | Expected to be soluble in common aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Chloroformates generally react with water and protic solvents like alcohols.[7][8] | - |

| Stability | Sensitive to moisture and heat.[1][7] Degrades in the presence of water to form 4-propylphenol, hydrochloric acid, and carbon dioxide.[7] | - |

Synthesis of 4-Propylphenyl Chloroformate

The standard and most direct method for synthesizing aryl chloroformates involves the reaction of the corresponding phenol with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[9][10]

The reaction is typically performed in an inert aprotic solvent, such as toluene or dichloromethane, at low temperatures to control the exothermicity and minimize side reactions. A base may be used to catalyze the reaction and scavenge the HCl byproduct, although it is not always required.

Illustrative Synthesis Workflow

The following diagram outlines the key steps in a typical laboratory-scale synthesis of 4-propylphenyl chloroformate from 4-propylphenol and triphosgene.

Caption: Workflow for the synthesis of 4-propylphenyl chloroformate.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-propylphenyl chloroformate is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a versatile reagent.[1]

Key Reactions:

-

Reaction with Amines: Forms stable carbamates. This is one of the most important applications in drug development for creating prodrugs or linking molecules. The reaction proceeds rapidly, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1][2]

-

Reaction with Alcohols: Forms carbonate esters. This reaction allows for the linkage of two different alcohol moieties.[1]

-

Reaction with Water (Hydrolysis): As a limitation, it reacts with water to decompose back to the parent phenol, CO₂, and HCl.[7] This necessitates the use of anhydrous conditions during reactions.

Reaction Mechanism: Carbamate Formation

The formation of a carbamate from an amine and 4-propylphenyl chloroformate follows a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

Caption: Mechanism of carbamate formation via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of a Model Carbamate

This protocol describes a general, self-validating procedure for the synthesis of N-benzyl 4-propylphenyl carbamate. The success of the reaction is validated by the consumption of starting materials (monitored by TLC) and characterization of the purified product (e.g., by NMR, MS).

Materials:

-

4-Propylphenyl chloroformate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-propylphenyl chloroformate (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure carbamate product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Chloroformates are hazardous reagents that demand careful handling.[7] While a specific Safety Data Sheet (SDS) for 4-propylphenyl chloroformate is not broadly available in the search results, the hazards are consistent with other aryl and alkyl chloroformates like phenyl chloroformate and n-propyl chloroformate.[6][7][11][12]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Storage:

References

-

Wikipedia. Chloroformate. [Link]

- Kurita, K., Matsumura, T., & Iwakura, Y. (1976). Trichloromethyl Chloroformate. Reaction with Amines, Amino Acids, and Amino Alcohols. The Journal of Organic Chemistry.

-

ChemicalRegister.com. 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. [Link]

-

Gao, S., et al. (2021). N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]

-

Kurita, K., Matsumura, T., & Iwakura, Y. (1976). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. ACS Publications. [Link]

-

Nagano, Y., et al. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. National Institutes of Health (NIH). [Link]

-

Biosolve. 4-Nitrophenyl chloroformate Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrophenyl Chloroformate: Comprehensive Overview and Applications. [Link]

-

IPCS INCHEM. n-PROPYL CHLOROFORMATE. [Link]

-

ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]

- Google Patents.

- Google Patents.

-

NIST WebBook. n-Propyl chloroformate. [Link]

-

NIST WebBook. n-Propyl chloroformate. [Link]

-

Researcher.Life. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]

-

ResearchGate. 4‐Nitrophenylchloroformate. [Link]

-

ChemBK. chloroformic acid propyl ester. [Link]

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. 374568-22-6|4-Propylphenyl chloroformate|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]

- 8. chembk.com [chembk.com]

- 9. JP2011001330A - Method for producing 4-nitrophenyl chloroformate - Google Patents [patents.google.com]

- 10. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

4-propylphenyl chloroformate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Propylphenyl Chloroformate

This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 4-propylphenyl chloroformate. It is intended for an audience of researchers, scientists, and professionals in drug development who require a robust understanding of the practical and theoretical aspects of handling and preparing aryl chloroformates. This guide emphasizes safety, procedural rationale, and analytical validation.

Foundational Principles & Strategic Overview

4-Propylphenyl chloroformate is a valuable intermediate in organic synthesis, serving as a reactive building block for introducing the 4-propylphenoxycarbonyl moiety. This functional group is utilized in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. Chloroformates are esters of the unstable chloroformic acid and are known for their reactivity, particularly as acylating agents for nucleophiles like amines and alcohols to form carbamates and carbonates, respectively.[1]

The synthesis of aryl chloroformates is traditionally achieved by reacting a phenol with phosgene, a highly toxic and hazardous gas.[2][3] To mitigate the significant risks associated with phosgene, modern laboratory and industrial syntheses preferentially employ solid phosgene surrogates.[4][5] This guide will focus on the use of bis(trichloromethyl) carbonate, commonly known as triphosgene, a stable, crystalline solid that serves as a safer and more convenient source of in situ phosgene.[4][6][7]

Our strategic approach involves the reaction of 4-propylphenol with triphosgene in the presence of a suitable base to neutralize the hydrogen chloride byproduct. The subsequent sections will detail the critical safety protocols, a step-by-step synthesis procedure, and a comprehensive analytical workflow for structural verification and purity assessment.

Critical Safety & Reagent Handling: A Non-Negotiable Prerequisite

Trustworthiness through Safety: A protocol's validity is predicated on its safe execution. The procedures described herein involve highly hazardous materials. Adherence to these safety guidelines is mandatory.

Triphosgene: The Primary Hazard Triphosgene is a stable solid, but it is not benign. Its toxicity is equivalent to that of phosgene, as it can decompose to phosgene upon heating or reaction with nucleophiles, including trace moisture.[6] Inhalation is potentially fatal, and it causes severe skin and eye burns.[8][9]

-

Engineering Controls: All manipulations of triphosgene, including weighing and addition to the reaction, MUST be conducted within a certified and properly functioning chemical fume hood.[8][10] The installation of a phosgene sensor in the laboratory is strongly recommended.[8]

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, splash goggles or a full face-shield, and appropriate chemical-resistant gloves (Viton gloves are recommended).[10][11][12] For weighing solid triphosgene, respiratory protection (e.g., an acid vapor cartridge/canister respirator) should be used.[11]

-

Handling & Storage: Triphosgene is sensitive to moisture and heat.[9] It should be stored in a tightly sealed container in a dry, well-ventilated, and secured area, preferably refrigerated (2-8 °C).[9] Avoid any contact with water, as this liberates toxic gas.[7]

-

Spill & Decontamination: In case of a spill, evacuate the area and avoid generating dust.[9][11] Spills should be carefully collected and neutralized (e.g., with an ammonia solution) by trained personnel wearing appropriate PPE. Do not allow the product to enter drains.[8][9]

Synthesis of 4-Propylphenyl Chloroformate via Triphosgene

This section details the laboratory-scale synthesis, including the rationale behind the choice of reagents and conditions.

Reaction Mechanism and Stoichiometry

The overall reaction involves the chloroformylation of 4-propylphenol. Triphosgene acts as a source of three equivalents of phosgene. A tertiary amine base, such as pyridine or triethylamine, is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

Reaction Pathway Diagram

Caption: Reaction scheme for the synthesis of 4-propylphenyl chloroformate.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of aryl chloroformates.[13][14]

Materials & Equipment:

-

4-Propylphenol

-

Triphosgene (BTC)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

5% Hydrochloric acid solution (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution, aq.)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/outlet

-

Ice-water bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup (Rationale: Maintain an inert and anhydrous environment to prevent hydrolysis of triphosgene and the product.)

-

A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler, is flame-dried under vacuum and allowed to cool to room temperature under a gentle stream of dry nitrogen.

-

Charge the flask with triphosgene (4.95 g, 16.7 mmol, 0.33 equivalents).

-

Add 100 mL of anhydrous toluene to the flask to dissolve the triphosgene. Cool the mixture to 0 °C using an ice-water bath.

-

-

Reactant Addition (Rationale: Slow, controlled addition at low temperature manages the exothermic reaction and minimizes the formation of side products like carbonates.)

-

In a separate flask, prepare a solution of 4-propylphenol (6.81 g, 50.0 mmol, 1.0 equivalent) and anhydrous pyridine (4.35 mL, 54.0 mmol, 1.08 equivalents) in 50 mL of anhydrous toluene.

-

Transfer this solution to the dropping funnel.

-

Add the 4-propylphenol/pyridine solution dropwise to the stirred triphosgene solution over approximately 60 minutes, ensuring the internal temperature is maintained between 0-5 °C.

-

-

Reaction Progression (Rationale: Allowing the reaction to warm to room temperature ensures it proceeds to completion.)

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for another 12-16 hours (overnight). The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

-

Work-up and Isolation (Rationale: A series of aqueous washes removes the base, its salt, and any unreacted starting material.)

-

Filter the reaction mixture through a pad of celite to remove the bulk of the pyridinium hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of ice-cold water

-

2 x 100 mL of cold 5% HCl solution (to remove residual pyridine)

-

100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

100 mL of brine (to reduce the solubility of organic material in the aqueous phase)

-

-

Dry the resulting organic layer over anhydrous magnesium sulfate.

-

-

Purification (Rationale: Vacuum distillation is required to purify the product, as chloroformates can be thermally sensitive.) [15]

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator (water bath temperature should not exceed 40 °C).

-

The crude product, a pale yellow oil, is then purified by vacuum distillation to yield 4-propylphenyl chloroformate as a colorless liquid.

-

Analytical Characterization: Validation of Structure and Purity

Self-Validating System: Each analytical technique provides orthogonal data that, when combined, confirms the identity and purity of the synthesized compound with a high degree of confidence.

Characterization Workflow Diagram

Caption: Workflow for the purification and characterization of the final product.

Expected Analytical Data

The following table summarizes the predicted and characteristic data for 4-propylphenyl chloroformate (Molecular Formula: C₁₀H₁₁ClO₂, Molecular Weight: 198.65 g/mol ). This data is based on established values for similar chemical structures.[16][17][18][19]

| Technique | Parameter | Expected Observation | Rationale / Assignment |

| ¹H NMR | Chemical Shift (δ) | ~ 7.2-7.4 ppm (d, 2H) | Aromatic protons ortho to the oxygen |

| ~ 7.1-7.2 ppm (d, 2H) | Aromatic protons meta to the oxygen | ||

| ~ 2.6 ppm (t, 2H) | Benzylic -CH₂- of propyl group | ||

| ~ 1.6 ppm (sextet, 2H) | Central -CH₂- of propyl group | ||

| ~ 0.9 ppm (t, 3H) | Terminal -CH₃ of propyl group | ||

| ¹³C NMR | Chemical Shift (δ) | ~ 150-152 ppm | Carbonyl carbon (O-C=O) |

| ~ 148-150 ppm | Aromatic C-O | ||

| ~ 142-144 ppm | Aromatic C-propyl | ||

| ~ 129-130 ppm | Aromatic C-H | ||

| ~ 120-121 ppm | Aromatic C-H | ||

| ~ 37 ppm | Benzylic -CH₂- | ||

| ~ 24 ppm | Central -CH₂- | ||

| ~ 14 ppm | Terminal -CH₃ | ||

| FT-IR | Wavenumber (cm⁻¹) | 1775 - 1790 cm⁻¹ (strong) | C=O stretch (characteristic of chloroformate) |

| 1100 - 1250 cm⁻¹ | C-O stretch | ||

| 2850 - 3000 cm⁻¹ | Aliphatic C-H stretch | ||

| ~ 3050 cm⁻¹ | Aromatic C-H stretch | ||

| Mass Spec. | m/z | ~ 198/200 (M⁺) | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| ~ 163 | Loss of Cl radical | ||

| ~ 135 | Loss of COCl radical | ||

| ~ 107 | Propylphenol fragment |

Conclusion

This guide provides a robust and safety-conscious framework for the synthesis and characterization of 4-propylphenyl chloroformate. By substituting hazardous phosgene gas with solid triphosgene and adhering to rigorous safety and analytical protocols, researchers can confidently and reliably produce this valuable chemical intermediate. The detailed explanation of the causality behind each procedural step is intended to empower scientists to not only replicate this synthesis but also to intelligently adapt it for related targets.

References

-

Department of Chemistry, University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto. [Link]

-

He, L., et al. (1993). Safe handling of diphosgene, triphosgene. ACS Publications - American Chemical Society. [Link]

-

Wikipedia. Triphosgene. Wikipedia. [Link]

-

Au, F. D., et al. (2016). A decade review of triphosgene and its applications in organic reactions. RSC Advances. [Link]

- Siddiqui, S. A., et al. (2005). Process for preparing alkyl/aryl chloroformates.

- Buysch, H., et al. (1982). Process for the preparation of chloroformic acid aryl esters.

- Buysch, H., et al. (1993). Preparation of aryl chloroformates.

-

ResearchGate. Acid Chloride/ chloroformate purification?. ResearchGate. [Link]

-

Justia Patents. Process for preparing alkyl/aryl chloroformates. Justia Patents. [Link]

-

Kobe University Repository. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University. [Link]

-

UCSB Environmental Health & Safety. Phosgene Safety Guideline. University of California, Santa Barbara. [Link]

-

Centers for Disease Control and Prevention (CDC). Phosgene | Medical Management Guidelines. ATSDR. [Link]

-

University of Washington Environmental Health & Safety. Phosgene Standard Operating Procedure Template. University of Washington. [Link]

-

Wikipedia. Chloroformate. Wikipedia. [Link]

-

ResearchGate. Phosgene. ResearchGate. [Link]

-

Chemicals Knowledge Hub. SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. C&EN. [Link]

-

PubChem. 4-Chlorophenyl chloroformate. National Institutes of Health. [Link]

-

PubChem. Propyl chloroformate. National Institutes of Health. [Link]

-

PubChem. Phenyl chloroformate. National Institutes of Health. [Link]

-

ChemicalRegister.com. 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. ChemicalRegister.com. [Link]

- Montedison, S. P. A. (1976). Method for producing chloroformates.

- Brunelle, D. J., et al. (2006). Method for the preparation of aliphatic chloroformates.

-

Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

-

PubChem. 4-Nitrophenyl chloroformate. National Institutes of Health. [Link]

- Japan Patent Office. Method for producing 4-nitrophenyl chloroformate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unveiling Propyl Chloroformate: A Deep Dive into its Role in Chemical Synthesis. Ningbo Inno Pharmchem. [Link]

-

PubChem. Isopropyl chloroformate. National Institutes of Health. [Link]

-

ResearchGate. 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). ResearchGate. [Link]

-

National Institute of Standards and Technology. n-Propyl chloroformate. NIST WebBook. [Link]

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triphosgene - Wikipedia [en.wikipedia.org]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ehs.ucsb.edu [ehs.ucsb.edu]

- 13. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. n-Propyl chloroformate [webbook.nist.gov]

A Technical Guide to 4-Propylphenyl Chloroformate: Applications in Synthesis, Analysis, and Materials Science

This guide provides an in-depth technical overview of 4-propylphenyl chloroformate (CAS No. 374568-22-6), a versatile yet specialized reagent. We will move beyond a simple catalog of uses to explore the chemical principles that make this molecule a valuable tool for researchers, scientists, and drug development professionals. The focus will be on the causality behind its applications, providing a framework for its practical use in organic synthesis, analytical derivatization, and the design of advanced materials.

Compound Profile and Core Reactivity

4-Propylphenyl chloroformate belongs to the chloroformate class of organic compounds, which are esters of chloroformic acid. Its structure, featuring a reactive chloroformate group attached to a 4-propylphenyl ring, dictates its utility. The propylphenyl moiety provides specific steric and electronic properties, while the chloroformate is a highly reactive electrophile, essentially acting as a transferable carbonyl group.

Table 1: Physicochemical Properties of 4-Propylphenyl Chloroformate

| Property | Value |

|---|---|

| CAS Number | 374568-22-6[1][2] |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 200.65 g/mol |

| Appearance | Typically a liquid |

| Boiling Point | ~115-117 °C at 15 mmHg |

| Density | ~1.14 g/cm³ |

Note: Physical properties are based on supplier data and may vary.

The core utility of 4-propylphenyl chloroformate stems from its reaction with nucleophiles. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the foundation of its primary applications.

Figure 1: Core reaction pathways of 4-propylphenyl chloroformate with common nucleophiles.

Application in the Synthesis of Biologically Active Molecules

The formation of carbamates—functional groups with excellent chemical and proteolytic stability—is a cornerstone of modern drug design.[3] The carbamate moiety can act as a stable peptide bond surrogate, improve cell membrane permeability, and participate in crucial hydrogen bonding interactions with biological targets.[3]

4-Propylphenyl chloroformate serves as an efficient reagent for introducing the 4-propylphenoxycarbonyl group onto amine-containing molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[4] While direct literature for this specific reagent is sparse, its reactivity can be confidently extrapolated from closely related compounds like 4-nitrophenyl chloroformate, a widely used coupling agent in synthesizing ureas, carbamates, and carbonates.[5]

This protocol is adapted from established methods for aryl chloroformates and illustrates the expected procedure for reacting 4-propylphenyl chloroformate with a primary amine.

Objective: To synthesize N-Benzyl-(4-propylphenoxy)carboxamide.

Materials:

-

4-Propylphenyl chloroformate

-

Benzylamine

-

Triethylamine (TEA) or Pyridine (as a base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution to act as an HCl scavenger. Cool the mixture to 0 °C in an ice bath.

-

Chloroformate Addition: Slowly add a solution of 4-propylphenyl chloroformate (1.05 eq) in anhydrous DCM to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-propylphenyl carbamate.

Figure 2: A typical experimental workflow for the synthesis of a 4-propylphenyl carbamate.

Application as a Derivatizing Agent for Chromatography

Gas chromatography (GC) and GC-Mass Spectrometry (GC-MS) are powerful analytical techniques, but they are often unsuitable for analyzing polar, non-volatile compounds like amino acids, phenols, and biogenic amines.[6][7] Derivatization chemically modifies these analytes to increase their volatility and thermal stability, making them amenable to GC analysis.[8]

Alkyl and aryl chloroformates are excellent derivatizing agents because they react rapidly and quantitatively with active hydrogens on amines, alcohols, and carboxylic acids in an aqueous environment.[6][9] Propyl chloroformate, in particular, has been successfully used for the automated GC-MS analysis of amino acids in physiological samples.[10] 4-Propylphenyl chloroformate can be employed similarly to produce stable, volatile derivatives with unique mass fragmentation patterns useful for identification and quantification.

The reaction proceeds in two main steps in an aqueous/alcohol/base medium:

-

N-Acylation: The amine nucleophilically attacks the chloroformate, forming a carbamate.

-

Esterification: The carboxylic acid group is activated by the chloroformate to form a mixed anhydride, which is then esterified by an alcohol present in the reaction medium.[9]

This one-pot, two-step derivatization is efficient and easily automated.

This protocol is based on well-established methods for alkyl chloroformate derivatization.[9][10]

Objective: To derivatize an aqueous sample of Alanine for GC-MS analysis.

Materials:

-

Aqueous sample containing Alanine

-

Pyridine

-

Propanol (or other suitable alcohol)

-

4-Propylphenyl chloroformate

-

Chloroform (or other extraction solvent)

-

Vortex mixer, centrifuge, GC vials

Procedure:

-

Sample Preparation: To 100 µL of the aqueous amino acid sample in a vial, add 50 µL of a pyridine/propanol mixture (e.g., 4:1 v/v).

-

Derivatization: Add 10 µL of 4-propylphenyl chloroformate. Cap the vial and vortex vigorously for 30 seconds. An instantaneous reaction should occur, forming the N-(4-propylphenoxycarbonyl) amino acid propyl ester.

-

Extraction: Add 200 µL of chloroform to the vial. Vortex for 1 minute to extract the derivative into the organic phase.

-

Phase Separation: Centrifuge the vial for 2 minutes to ensure complete separation of the aqueous and organic layers.

-

Analysis: Carefully transfer the lower organic layer to a GC vial with an insert. Inject 1 µL into the GC-MS system.

Table 2: Expected Mass Fragments for Derivatized Alanine

| Derivative Structure | Key Mass Fragment (m/z) | Fragment Identity |

|---|---|---|

| N-(4-propylphenoxycarbonyl)-Alanine propyl ester | M⁺ | Molecular Ion |

| [M - 59]⁺ | Loss of propyl ester group (-COOC₃H₇) | |

| [M - 101]⁺ | Loss of propyl ester and carboxyl group | |

| 163 | 4-Propylphenoxycarbonyl ion [C₁₀H₁₁O₂]⁺ |

| | 121 | Propylphenyl ion [C₉H₁₁]⁺ |

Application in Liquid Crystal Synthesis

The molecular structure of 4-propylphenyl chloroformate—a rigid aromatic core with a flexible alkyl chain—is highly suggestive of its use as a precursor in the synthesis of liquid crystals (LCs).[11] Many nematic and smectic liquid crystals incorporate the propylphenyl moiety as a terminal group to fine-tune the material's mesomorphic properties, such as its clearing point and viscosity.[12][13][]

The chloroformate group provides a convenient chemical handle to link the 4-propylphenol core to another mesogenic unit via a stable carbonate linkage. This allows for the modular construction of complex liquid crystal molecules with desired electro-optical properties.

Figure 3: Proposed synthesis of a biphenyl-based liquid crystal using 4-propylphenyl chloroformate.

This synthetic strategy would involve reacting 4-propylphenyl chloroformate with a hydroxyl-containing mesogenic core, such as a derivative of 4-cyanobiphenyl, in the presence of a base. The resulting carbonate linkage connects the two fragments, creating a larger, anisotropic molecule capable of forming liquid crystalline phases. The 4-propylphenyl group contributes to the overall molecular shape and influences the intermolecular forces that govern the material's phase behavior.[11][12]

Safety and Handling

Like other chloroformates, 4-propylphenyl chloroformate is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Corrosive: Causes severe skin burns and eye damage.

-

Toxicity: Harmful if swallowed and potentially toxic if inhaled.

-

Reactivity: Reacts with water and moisture, releasing corrosive hydrogen chloride gas. It should be stored under an inert atmosphere in a cool, dry place.

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Conclusion

4-Propylphenyl chloroformate is a valuable reagent whose utility is derived from the predictable and efficient reactivity of its chloroformate group. Its primary applications lie in:

-

Organic Synthesis: As a building block for introducing the 4-propylphenoxycarbonyl group, particularly in the formation of stable carbamates for pharmaceutical and agrochemical development.

-

Analytical Chemistry: As an effective derivatizing agent that transforms polar, non-volatile analytes into derivatives suitable for GC and GC-MS analysis.

-

Materials Science: As a logical and promising precursor for the modular synthesis of liquid crystals, where the 4-propylphenyl moiety helps define the material's mesomorphic properties.

By understanding the fundamental reactivity and leveraging established protocols for analogous compounds, researchers can effectively integrate 4-propylphenyl chloroformate into a wide range of scientific and developmental workflows.

References

-

Szybowska, M., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(13), 7335–7345. Available from: [Link]

- Koden, M. (1995). Liquid crystal compound and liquid crystal composition containing the same. Google Patents. (WO1995020021A1).

-

Kasal, P., et al. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 828, 165-81. Available from: [Link]

- David, F., & Sandra, P. (2017). Derivatization Methods in GC and GC/MS. In The Wiley-Blackwell Encyclopedia of Industrial Biotechnology.

- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.

-

Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. Available from: [Link]

-

ChemicalRegister.com. (n.d.). 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. Retrieved from [Link]

-

University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

- Al, T., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents. (US7531684B2).

-

Yoon, D. K., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1367. Available from: [Link]

-

Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(10), 4089–4125. Available from: [Link]

-

Reddit. (2022). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82129, 4-Nitrophenyl chloroformate. Retrieved from [Link].

-

Sammet, B., et al. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Synlett, 2009(18), 3050-3051. Available from: [Link]

Sources

- 1. 374568-22-6|4-Propylphenyl chloroformate|BLD Pharm [bldpharm.com]

- 2. 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.usf.edu [research.usf.edu]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. weber.hu [weber.hu]

- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dakenchem.com [dakenchem.com]

- 12. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]

4-Propylphenyl Chloroformate: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of 4-propylphenyl chloroformate, a key reagent in organic synthesis, particularly for the development of novel therapeutic agents. This document details its chemical identity, a robust synthesis protocol, its physicochemical properties, and its critical role in the formation of carbamates—a structural motif prevalent in a wide array of bioactive molecules. Safety protocols and handling procedures are also thoroughly addressed to ensure its safe and effective use in a research environment.

Introduction: The Significance of Carbamate Linkages in Drug Discovery

The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for amide bonds to enhance metabolic stability, or acting as a crucial pharmacophore for interaction with biological targets.[1] The synthesis of these vital carbamate linkages often relies on the use of reactive precursors, among which chloroformates are paramount. 4-Propylphenyl chloroformate, with its distinct substitution pattern, offers a valuable building block for creating novel molecular architectures with potential therapeutic applications. This guide will serve as a comprehensive resource for researchers and drug development professionals on the synthesis, properties, and applications of this important reagent.

Chemical Identity and Structure

Chemical Name: 4-Propylphenyl chloroformate

CAS Number: 374568-22-6

Molecular Formula: C₁₀H₁₁ClO₂

Molecular Weight: 198.64 g/mol

Structure:

(A visual representation of the 4-propylphenyl chloroformate molecule, highlighting the propyl group, the phenyl ring, and the chloroformate functional group.)

Synthesis of 4-Propylphenyl Chloroformate

The synthesis of 4-propylphenyl chloroformate is typically achieved through the reaction of 4-propylphenol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a safer, solid alternative to the highly toxic phosgene gas.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the phenolic oxygen attacks a carbonyl carbon of the phosgene equivalent.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl chloroformates.[5]

Materials:

-

4-Propylphenol

-

Triphosgene

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, dissolve 4-propylphenol (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the cooled solution.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Slowly add this solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with deionized water. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with 1M HCl, deionized water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-propylphenyl chloroformate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of 4-propylphenyl chloroformate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-propylphenyl chloroformate is presented in the table below. Data for related compounds are included for comparison.

| Property | 4-Propylphenyl Chloroformate (Predicted/Typical) | Propyl Chloroformate[6] | Phenyl Chloroformate[7] | 4-Nitrophenyl Chloroformate[8] |

| Appearance | Colorless to light yellow liquid | Colorless liquid | Colorless liquid | White to yellow-beige solid |

| Boiling Point | --- | 115 °C | 188-189 °C | 159-162 °C @ 19 mmHg |

| Melting Point | --- | < -70 °C | -28 °C | 77-79 °C |

| Density | ~1.1 g/mL | 1.09 g/cm³ | 1.234 g/mL | --- |

| Solubility | Soluble in common organic solvents | Reacts with water | Reacts with water | Decomposes in water |

| Stability | Moisture sensitive | Moisture sensitive | Moisture sensitive | Moisture sensitive, stable under dry conditions |

Reactivity and Mechanism of Action

The reactivity of 4-propylphenyl chloroformate is dominated by the electrophilic nature of the carbonyl carbon. The chlorine atom is a good leaving group, facilitating nucleophilic acyl substitution reactions. The primary application of this reactivity is in the formation of carbamates through reaction with primary or secondary amines.[1]

General Reaction Scheme for Carbamate Formation

Caption: The general reaction for the formation of a carbamate from 4-propylphenyl chloroformate and an amine.

The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable carbamate product.

Applications in Drug Development and Medicinal Chemistry

The formation of carbamates using reagents like 4-propylphenyl chloroformate is a widely employed strategy in the synthesis of bioactive molecules.[9][10][11] The resulting carbamate moiety can impart desirable properties to a drug candidate, including:

-

Improved Metabolic Stability: Carbamates are often more resistant to enzymatic hydrolysis than esters or amides, leading to a longer in vivo half-life.[1]

-

Enhanced Bioavailability: The lipophilicity and hydrogen bonding capacity of the carbamate group can be tuned to improve a molecule's absorption and distribution.

-

Pharmacophore Interaction: The carbamate group can form crucial hydrogen bonds with target proteins, contributing to the overall binding affinity and efficacy of a drug.

While specific examples of drugs synthesized directly from 4-propylphenyl chloroformate are not extensively documented in publicly available literature, its utility as a synthetic intermediate can be inferred from the broad application of similar chloroformates in the synthesis of a wide range of therapeutic agents, including antiviral, anticancer, and neuroprotective agents.[1]

Safety, Handling, and Storage

As with all chloroformates, 4-propylphenyl chloroformate is a hazardous chemical and must be handled with appropriate safety precautions.

Potential Hazards:

-

Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.[13][14]

-

Lachrymator: Can cause irritation and tearing of the eyes.[8]

-

Reacts with Water: Contact with water or moisture will produce toxic and corrosive hydrogen chloride gas.[6][12]

Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][13]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle under an inert atmosphere (nitrogen or argon) to prevent decomposition by moisture.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13]

-

Keep away from water, strong bases, and oxidizing agents.

-

Refrigeration is recommended for long-term storage.

Conclusion

4-Propylphenyl chloroformate is a valuable and versatile reagent for the synthesis of carbamate-containing molecules, which are of significant interest in drug discovery and development. A thorough understanding of its synthesis, properties, reactivity, and safe handling is crucial for its effective utilization in the laboratory. This guide provides a comprehensive foundation for researchers to confidently and safely incorporate this important building block into their synthetic strategies for the creation of novel bioactive compounds.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.

- Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(46), 131567.

- Falco, A., et al. (2018). Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. European Journal of Medicinal Chemistry, 148, 333-346.

-

Common Organic Chemistry. (n.d.). Triphosgene. Retrieved January 19, 2026, from [Link]

-

Ganiu, M. O., Nepal, B., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(46), 131567. [Link]

- Taliani, S., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(16), 4948.

-

University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. Retrieved January 19, 2026, from [Link]

- Alcantara, A. R. (2018). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Current Medicinal Chemistry, 25(33), 4045-4063.

- Gong, Y.-D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters, 54(42), 5674-5677.

-

National Center for Biotechnology Information. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate.

-

National Center for Biotechnology Information. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved January 19, 2026, from [Link]

-

International Labour Organization. (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorophenyl chloroformate. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4 -Methyltalpinine. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Retrieved January 19, 2026, from [Link]

-

Cheméo. (n.d.). n-Propyl chloroformate. Retrieved January 19, 2026, from [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphosgene [commonorganicchemistry.com]

- 4. "A decade review of triphosgene and its applications in organic reactio" by Moshood O. Ganiu, Binod Nepal et al. [repository.lsu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ICSC 1595 - n-PROPYL CHLOROFORMATE [chemicalsafety.ilo.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Nitrophenyl chloroformate | 7693-46-1 [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

physical and chemical properties of 4-propylphenyl chloroformate

An In-depth Technical Guide to 4-Propylphenyl Chloroformate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-propylphenyl chloroformate, a key reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, outlines its synthesis and reactivity, and discusses its applications, with a strong emphasis on safety and handling protocols.

Chemical Identity and Molecular Structure

4-Propylphenyl chloroformate is an aromatic chloroformate ester. The presence of the highly reactive chloroformate group (-O-C(O)-Cl) attached to a propyl-substituted benzene ring makes it a valuable intermediate for introducing the 4-propylphenoxycarbonyl moiety into various molecules. This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Key Identifiers:

-

IUPAC Name: 4-propylphenyl carbonochloridate

-

CAS Number: 374568-22-6

-

Molecular Formula: C₁₀H₁₁ClO₂

-

Molecular Weight: 198.65 g/mol

Caption: Molecular Structure of 4-Propylphenyl Chloroformate.

Physicochemical Properties

While specific experimental data for 4-propylphenyl chloroformate is not extensively published, its properties can be reliably inferred from closely related aryl chloroformates. The data is summarized below for comparison. Chloroformates are generally colorless to light yellow liquids, soluble in common organic solvents, but react with protic solvents like water and alcohols.[1][2]

| Property | 4-Propylphenyl Chloroformate | Phenyl Chloroformate (Analogue) | 4-Chlorophenyl Chloroformate (Analogue) |

| Molecular Weight | 198.65 g/mol | 156.56 g/mol [3] | 191.01 g/mol [4] |

| Physical State | Liquid (Expected) | Colorless Liquid[3] | Liquid |

| Boiling Point | Data not available | 188-189 °C[3] | 100-102 °C at 12 mmHg |

| Melting Point | Data not available | -28 °C[3] | Data not available |

| Density | Data not available | 1.2 g/cm³ at 20 °C[3] | 1.365 g/mL at 25 °C |

| Solubility | Soluble in organic solvents; Reacts with water (Expected) | Reacts with water[3] | Soluble in organic solvents |

Chemical Reactivity and Core Applications

The reactivity of 4-propylphenyl chloroformate is dominated by the electrophilic carbonyl carbon of the chloroformate group, making it similar in reactivity to acyl chlorides.[2][5] This allows it to readily react with various nucleophiles. Aryl chloroformates are generally more stable than their alkyl counterparts.[1]

Key Reactions:

-

Carbamate Formation: Reacts with primary or secondary amines to form stable carbamate linkages. This reaction is fundamental in peptide synthesis for creating protecting groups and in the synthesis of pharmaceuticals and agrochemicals containing the carbamate moiety.[2]

-

Carbonate Formation: Reacts with alcohols or phenols in the presence of a base to yield mixed carbonate esters. This is a key step in the synthesis of polycarbonates and other specialized esters.[2]

-

Hydrolysis: Reacts with water or moisture, often vigorously, to hydrolyze into 4-propylphenol, carbon dioxide, and corrosive hydrochloric acid (HCl) gas.[1] This necessitates handling under anhydrous conditions.

These core reactions make 4-propylphenyl chloroformate a versatile reagent for introducing a specific molecular fragment that can act as a protecting group or a linker in a larger molecule.

Caption: Core reaction pathways of 4-propylphenyl chloroformate.

Synthesis Methodology

Aryl chloroformates are typically synthesized by reacting the corresponding phenol with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[1][6] The reaction is usually performed in an inert solvent in the presence of a base (e.g., N,N-dimethylaniline, pyridine) to neutralize the HCl byproduct.[6][7]

Caption: General workflow for the synthesis of 4-propylphenyl chloroformate.

Representative Experimental Protocol

This protocol is adapted from the general synthesis of phenyl chloroformate and should be performed by trained personnel with appropriate safety measures.[6]

-

Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Reagent Preparation: Dissolve 4-propylphenol (1 equivalent) and triphosgene (approx. 0.35-0.40 equivalents) in an anhydrous inert solvent (e.g., toluene or dichloromethane).

-

Reaction Initiation: Cool the solution to 0-5°C in an ice bath.

-

Base Addition: Slowly add a tertiary amine base like pyridine (1 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-propylphenyl chloroformate.

Safety, Handling, and Storage

As a class, chloroformates are hazardous materials that demand strict adherence to safety protocols. They are corrosive, toxic, and reactive with water.[5][8]

Hazard Profile (based on analogous compounds):

| Hazard Type | GHS Classification & Statement | Pictogram |

|---|---|---|

| Acute Toxicity | Fatal if inhaled (Category 1/2). Harmful if swallowed (Category 4). | 💀 |

| Corrosivity | Causes severe skin burns and eye damage (Category 1B). | corrosive |

| Reactivity | Reacts with water to liberate toxic gas (HCl). May be corrosive to metals. | 💥 |

| Flammability | Flammable/Combustible Liquid. Vapors may form explosive mixtures with air. | 🔥 |

Hazard data is extrapolated from safety data sheets for phenyl chloroformate and n-propyl chloroformate.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations must be conducted inside a certified chemical fume hood.

-

PPE: Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.

-

Respiratory Protection: For operations with a risk of aerosol generation or spills, a full-face respirator with an appropriate acid gas/organic vapor cartridge is required.

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Prevent any contact with moisture.

Storage and Disposal

-

Storage: Store in a tightly sealed, corrosion-resistant container under an inert atmosphere (nitrogen or argon). Keep refrigerated (2-8°C) in a dry, well-ventilated, and fireproof area away from incompatible materials (water, bases, amines, alcohols, strong oxidizing agents).

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

Caption: Workflow for the safe handling of 4-propylphenyl chloroformate.

References

-

Pattison, V. A., Colson, J. G., & Carr, R. L. K. (1968). The Reaction of Aryl Chloroformates with Dimethylformamide. A Facile in Situ Synthesis of α-Chlorocresols. The Journal of Organic Chemistry, 33(3), 1084–1087. [Link]

-

National Research Council (US) Committee on Toxicology. (2012). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

-

Wikipedia contributors. (2023). Chloroformate. In Wikipedia, The Free Encyclopedia. [Link]

-

Pattison, V. A., Colson, J. G., & Carr, R. L. K. (1968). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of .alpha.-chlorocresols. The Journal of Organic Chemistry. [Link]

-

ChemicalRegister.com. (n.d.). 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. [Link]

-

PubChem. (n.d.). 4-Chlorophenyl chloroformate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Propyl chloroformate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling Propyl Chloroformate: A Deep Dive into its Role in Chemical Synthesis. [Link]

-

ResearchGate. (2017). 4-Nitrophenylchloroformate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). 4-Nitrophenyl Chloroformate: A Versatile Reagent for Chemical Synthesis. [Link]

-

National Institute of Standards and Technology. (n.d.). n-Propyl chloroformate. NIST Chemistry WebBook. [Link]

-

Sarl, C. L. (2020). Material Safety Data Sheet PROPYL CHLOROFORMATE. [Link]

-

PubChem. (n.d.). Phenyl chloroformate. National Center for Biotechnology Information. [Link]

-

Justia Patents. (2001). Process for the synthesis of aliphatic, cycloaliphatic or araliphatic chloroformates. [Link]

Sources

- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

- 8. valsynthese.ch [valsynthese.ch]

4-propylphenyl chloroformate safety data sheet (SDS) information

An in-depth technical guide on the safety of 4-propylphenyl chloroformate cannot be provided at this time. A thorough search for its Safety Data Sheet (SDS) and associated safety information has yielded no specific results for this chemical compound. The CAS Number, a unique identifier for chemical substances, could not be located for "4-propylphenyl chloroformate," which prevents access to authoritative safety and handling data.

It is possible that "4-propylphenyl chloroformate" is a novel compound with limited publicly available safety information or that the chemical name provided may contain a typographical error.

Safety data for several closely related chemical compounds were found, and are provided for informational purposes. It is crucial to note that while these compounds share structural similarities, their safety and toxicological profiles may differ significantly.

Related Compounds with Available Safety Information:

For the benefit of researchers and drug development professionals, here is a summary of safety information for analogous compounds. This information should not be used as a substitute for the specific SDS of 4-propylphenyl chloroformate.

n-Propyl Chloroformate (CAS: 109-61-5)

This compound is a colorless liquid with a pungent odor.[1][2] It is highly flammable and reacts with water and moisture to produce hydrogen chloride.[1]

Hazards:

-

Toxicity: It is considered toxic if swallowed, inhaled, or in contact with skin.[2][3] Inhalation can cause severe irritation to the respiratory tract and may lead to pulmonary edema, with symptoms possibly being delayed.[1][4]

-

Corrosivity: It is corrosive to the eyes, skin, and respiratory tract.[1] Direct contact can cause severe skin burns and eye damage.[3]

-

Flammability: It is a flammable liquid with a flashpoint of 26°C.[1][5]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from moisture, acids, alcohols, amines, bases, and oxidants.[1][4]

-

Containers should be tightly closed.[4]

-

Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4]

Phenyl Chloroformate (CAS: 1885-14-9)

This compound is also highly hazardous and requires careful handling.

Hazards:

-

Toxicity: It is harmful if swallowed and fatal if inhaled.[6]

-

Corrosivity: Causes severe skin burns and serious eye damage.[6] It may also be corrosive to metals.[6]

Handling and Storage:

-

Store in a refrigerator in a tightly closed container.[6]

-

Keep away from heat and ignition sources.[6]

-

Handle only in a well-ventilated area and wear appropriate PPE.[6]

Hexyl Chloroformate (CAS: 6092-54-2)

This is another related compound with significant hazards.

Hazards:

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7][8]

-

Flammability: It is a combustible liquid.[7]

Handling and Storage:

-

Store in a well-ventilated, cool place in a tightly closed container.[7][9]

-

Keep away from heat and open flames.[9]

-

Thoroughly wash after handling and use only in a well-ventilated area with appropriate PPE.[7][9]

General Safety Precautions for Chloroformates:

The following is a generalized workflow for handling potentially hazardous chemicals like chloroformates, based on common laboratory safety principles.

Caption: Emergency response protocol for a chemical spill or exposure.

Conclusion and Recommendation

Given the lack of specific safety data for 4-propylphenyl chloroformate, extreme caution is advised. It is strongly recommended to:

-

Verify the Chemical Identity: Double-check the chemical name and search for its CAS number to ensure you are researching the correct substance.

-

Consult the Supplier: If this compound was synthesized or purchased, the supplier is the primary source for obtaining the correct Safety Data Sheet.

-

Assume High Hazard: In the absence of data, treat the compound as highly toxic, corrosive, and reactive. Implement the most stringent safety protocols, including the use of a certified chemical fume hood and comprehensive personal protective equipment.

Until an authoritative SDS for 4-propylphenyl chloroformate is obtained, its handling should only be undertaken by experienced professionals with a thorough understanding of the potential risks associated with analogous compounds.

References

-

Chem Service. (2015, February 13). SAFETY DATA SHEET: n-Hexyl chloroformate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl chloroformate, 97%. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propyl chloroformate. PubChem Compound Database. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: PROPYL CHLOROFORMATE HAZARD SUMMARY. Retrieved from [Link]

-

Valsynthese SA. (2025, May 20). Material Safety Data Sheet PROPYL CHLOROFORMATE. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved from [Link]

-

Valsynthese SA. (2025, May 26). Material Safety Data Sheet HEXYL CHLOROFORMATE. Retrieved from [Link]

Sources

- 1. ICSC 1595 - n-PROPYL CHLOROFORMATE [chemicalsafety.ilo.org]

- 2. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. valsynthese.ch [valsynthese.ch]

- 4. nj.gov [nj.gov]

- 5. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. valsynthese.ch [valsynthese.ch]

- 9. tcichemicals.com [tcichemicals.com]

A-Z Guide to Organic Solvent Solubility of 4-Propylphenyl Chloroformate: A Methodical Approach

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 4-propylphenyl chloroformate in various organic solvents. Given the sparse availability of public data on this specific compound, this document emphasizes a robust, first-principles approach. It combines theoretical grounding with a detailed, field-tested experimental protocol, enabling research teams to generate reliable and reproducible solubility data in-house.

Introduction: The "Why" of Solubility

In pharmaceutical development and fine chemical synthesis, understanding solubility is not merely an academic exercise; it is a critical parameter that dictates process efficiency, formulation feasibility, and ultimately, product viability. 4-Propylphenyl chloroformate, with its reactive chloroformate group and substituted phenyl ring, serves as a versatile intermediate. Its solubility profile governs:

-

Reaction Kinetics: The rate and completion of reactions often depend on the concentration of reactants in the solution phase.

-

Purification Strategies: Crystallization, a primary purification method, is entirely dependent on differential solubility in various solvent systems at different temperatures.

-

Process Safety and Handling: Knowledge of solubility aids in preventing unexpected precipitation and ensures safe handling and transfer of materials.

-

Formulation Development: For drug substances, solubility in various excipients and solvent systems is a cornerstone of developing stable and bioavailable dosage forms.

This guide will walk you through the fundamental principles of solubility and provide a practical, step-by-step method for its experimental determination.

Theoretical Bedrock: The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the foundational concept in predicting solubility.[1][2][3] It posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[3][4]

-

Polar Solutes in Polar Solvents: Polar molecules, like water or ethanol, have distinct regions of partial positive and partial negative charge.[4][5] They effectively dissolve other polar molecules and ionic compounds by forming strong dipole-dipole interactions or hydrogen bonds.[4][5]

-

Nonpolar Solutes in Nonpolar Solvents: Nonpolar molecules, such as hexane or toluene, have a more uniform distribution of electron density and interact primarily through weaker London dispersion forces.[4][5] They readily dissolve other nonpolar solutes because the energy required to break the solute-solute and solvent-solvent interactions is balanced by the formation of new, similar solute-solvent interactions.[4]

Applying this to 4-Propylphenyl Chloroformate:

The structure of 4-propylphenyl chloroformate (C₁₀H₁₁ClO₂) presents a mixed character. The propyl-substituted phenyl ring is largely nonpolar (lipophilic), while the chloroformate group (-O-C(O)Cl) introduces significant polarity due to the electronegative oxygen and chlorine atoms. This duality suggests that its solubility will be nuanced, likely showing moderate solubility in a range of solvents rather than extreme solubility in purely polar or nonpolar ones. Predicting its behavior requires a systematic experimental approach.

A Validated Protocol for Solubility Determination: The Shake-Flask Method

To ensure scientific integrity, every protocol must be a self-validating system. The equilibrium shake-flask method is the gold standard for determining solubility due to its reliability and simplicity.[6] This method is consistent with guidelines from regulatory bodies and is designed to ensure that a true equilibrium is reached between the undissolved solute and the saturated solution.[6][7][8][9][10][11]

Core Principle

An excess amount of the solid solute (4-propylphenyl chloroformate) is agitated in a specific solvent for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is quantified using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Step-by-Step Methodology

Materials & Equipment:

-

4-Propylphenyl chloroformate (ensure purity is known)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and solvent-resistant syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV, GC)

Procedure:

-

Solvent Selection: Choose a range of solvents that span the polarity spectrum. A recommended starting set includes:

-

Nonpolar: Hexane, Toluene

-

Moderately Polar (Aprotic): Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

Polar Aprotic: Acetone, Acetonitrile (ACN)

-

Polar Protic: Ethanol, Methanol

-

-

Preparation:

-

Add an excess amount of 4-propylphenyl chloroformate to a series of vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is ~20-50 mg of solid in 2-5 mL of solvent.

-

Accurately record the volume of solvent added to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached.[6]

-

Trustworthiness Check: To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration no longer increases.[6]

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the solid to settle.

-

To ensure a particle-free sample, either:

-

Centrifuge the vials to pellet the excess solid.

-

Filter the suspension using a syringe fitted with a chemical-resistant 0.22 µm filter. Self-Validation Step: Discard the first portion of the filtrate to avoid any adsorption effects from the filter material.

-

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Analyze the diluted sample using a validated, specific analytical method (e.g., HPLC-UV is often suitable for aromatic compounds).

-